molecular formula C11H21O13P B1217507 Agrocinopin B CAS No. 77193-03-4

Agrocinopin B

Cat. No. B1217507
CAS RN: 77193-03-4
M. Wt: 392.25 g/mol
InChI Key: HELVVCIMDCGZJH-SPXMWDITSA-N
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Description

Agrocinopin B is a member of the class of agrocinopines. It consists of β-D-fructose and L-arabinose units joined via a phosphodiester linkage between position 4 of fructose and position 2 of arabinose . It is a plant metabolite and also a bacterial metabolite .


Molecular Structure Analysis

The molecular structure of Agrocinopin B includes β-D-fructose and L-arabinose units joined via a phosphodiester linkage . The formula of Agrocinopin B is C11H21O13P . It has a net charge of 0, an average mass of 392.25040, and a mono-isotopic mass of 392.07198 .


Physical And Chemical Properties Analysis

Agrocinopin B has a net charge of 0, an average mass of 392.25040, and a mono-isotopic mass of 392.07198 .

Scientific Research Applications

  • Agrocinopin B in Plant Crown Gall Tumors Agrocinopin B is identified in plant crown gall tumors. It is a product of the tumor-inducing (Ti) plasmid DNA in agrobacteria, and forms through the hydrolysis of agrocinopine A. This phosphodiester compound, related to opines, is synthesized within the plant cell and is linked with the tumor phenotype in plants (Ryder, Tate, & Jones, 1984).

  • Agrocinopine-Agrocin 84 Locus and Plant Transformation The agrocinopine-agrocin 84 locus on the nopaline Ti plasmid pTiC58, linked with the synthesis and uptake of agrocinopines A and B, plays a crucial role in the transformation process of Agrobacterium tumefaciens strain C58. It is vital for the bacterium's ability to utilize these opines and for its sensitivity to the antibiotic agrocin 84 (Hayman & Farrand, 1988).

  • Role in Quorum-Sensing Regulation Agrocinopin B, along with agrocinopine A, contributes to quorum-sensing regulation in A. tumefaciens. These opines are recognized by specific binding proteins and play a role in the dissemination of virulence genes through quorum-sensing mechanisms. This indicates their influence on bacterial communication and behavior (El Sahili et al., 2015).

  • Chemical Synthesis and Application The chemical synthesis of agrocinopin B has been studied, providing a foundational understanding for further applications in scientific research. This involves exploring its role in bacterial-plant interactions and potential uses in agricultural biotechnology (Lindberg & Oscarson, 1993).

  • Implications in Agroecology and Agricultural Biotechnology Understanding the role of agrocinopin B in plant-bacterium interactions, especially in the context of crown gall disease and agrobacterium-mediated plant transformation, has implications in agroecology and agricultural biotechnology. This knowledge can aid in developing strategies for crop protection and improvement, contributing to sustainable agriculture practices (Sánchez, 1995).

properties

IUPAC Name

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O13P/c12-1-5(15)9(18)8(3-14)24-25(21,22)23-4-7(17)11(20)10(19)6(16)2-13/h3,5-6,8-13,15-16,18-20H,1-2,4H2,(H,21,22)/t5-,6+,8-,9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVVCIMDCGZJH-SPXMWDITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)OP(=O)(O)OCC(=O)C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C=O)OP(=O)(O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227942
Record name Agrocinopin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agrocinopin B

CAS RN

77193-03-4
Record name Agrocinopin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077193034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agrocinopin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Thiem, M Franzkowiak - Journal of Carbohydrate Chemistry, 1989 - Taylor & Francis
Among the most important naturally occuring phospho-diester structures are the nucleic acids (DNA and RNA), as well as the family of phospholipids. The phosphodiester bridges …
Number of citations: 14 www.tandfonline.com
M Franzkowiak, J Thiem - Liebigs Annalen der Chemie, 1987 - Wiley Online Library
… basische) Hydrolyse oder auch enzymatische Spaltung des Glucoserestes mit r-Glucosidase konnte das Agrocinopin A (1) in das Agrocinopin B (2) ubergefuhrt werden, fur das …

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